Octenyl succinic anhydride

Food Hydrocolloids Emulsion Stability Biopolymer Emulsifiers

Octenyl succinic anhydride (OSA), CAS 26680-54-6, is a cyclic alkenyl succinic anhydride with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol. It is a clear, light yellow liquid with a density of 1.0 g/cm³ at 25°C and is commercially available in refined grades with assay specifications typically ≥96% purity and ≤1% free acid content.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 26680-54-6
Cat. No. B1582100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctenyl succinic anhydride
CAS26680-54-6
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCCCCC=CC1CC(=O)OC1=O
InChIInChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3/b8-7+
InChIKeyFLISWPFVWWWNNP-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Octenyl Succinic Anhydride (CAS 26680-54-6): Specification and Grade Overview for Industrial Procurement


Octenyl succinic anhydride (OSA), CAS 26680-54-6, is a cyclic alkenyl succinic anhydride with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . It is a clear, light yellow liquid with a density of 1.0 g/cm³ at 25°C and is commercially available in refined grades with assay specifications typically ≥96% purity and ≤1% free acid content [1]. OSA is the key intermediate for producing starch sodium octenyl succinate (E1450), an amphiphilic modified starch that functions as an emulsifier and stabilizer in food, pharmaceutical, and industrial applications .

Why Octenyl Succinic Anhydride (OSA) Cannot Be Directly Substituted by Other Alkenyl Succinic Anhydrides


Substituting OSA with other alkenyl succinic anhydrides—such as dodecenyl succinic anhydride (DDSA) or nonenyl succinic anhydride (NSA)—without reformulation is technically invalid due to fundamentally different emulsification performance and rheological outcomes driven by alkenyl chain length. The 8-carbon chain of OSA confers a specific hydrophilic-lipophilic balance (HLB) and molecular packing at the oil-water interface, whereas the longer 12-carbon chain of DDSA yields smaller emulsion droplets, distinct interfacial tension reduction, and altered emulsion stability profiles [1][2]. These differences are not linearly predictable; they directly impact final product quality in applications ranging from flavor encapsulation to infant formula stabilization, making OSA a purpose-specific reagent rather than an interchangeable commodity [3].

Quantitative Differentiation of Octenyl Succinic Anhydride (OSA) Against Key Comparators: A Procurement Evidence Guide


OSA-Modified Starch Outperforms Gum Arabic (GA) in Emulsion Stabilization Across pH Gradients

In a direct comparative study of O/W emulsions stabilized with OSA-modified waxy corn starch (OS-WCS) versus gum Arabic (GA), the OS-WCS-stabilized emulsion demonstrated superior stability across a pH range of 2–7. While GA performance deteriorated at pH < 4, OS-WCS maintained stable droplet size distributions and showed no significant creaming across all tested pH conditions . This is attributed to the steric stabilization mechanism of OSA-starch, which is pH-independent compared to the electrostatic stabilization of GA [1].

Food Hydrocolloids Emulsion Stability Biopolymer Emulsifiers

OSA-Modified Starch Reduces Interfacial Tension More Effectively Than Whey Protein Isolate (WPI) and Sodium Caseinate (SC)

In a systematic comparison of macromolecular emulsifiers for lycopene nanoemulsions, OSA-modified starch reduced oil-water interfacial tension more significantly than both whey protein isolate (WPI) and sodium caseinate (SC). The OSA-starch-stabilized nanoemulsion produced the smallest mean droplet size (125 ± 5.11 nm) compared to SC (186 ± 1.76 nm) and WPI (250 ± 8.21 nm) [1]. Additionally, OSA-starch-stabilized nanoemulsions exhibited superior physical stability as measured by LUMiSizer instability index [1].

Interfacial Rheology Nanoemulsion Formulation Macromolecular Emulsifiers

OSA-Starch Demonstrates Superior Encapsulation Efficiency and pH-Independent Performance Compared to Protein Emulsifiers

OSA-modified starch achieves a lycopene encapsulation efficiency of 77.3% (w/w), significantly higher than WPI at 65.2% (w/w) [1]. Furthermore, whey protein-stabilized emulsions fail at pH values near the protein isoelectric point (~pH 5), whereas OSA-starch provides pH-independent steric stabilization across acidic to neutral conditions [2]. This dual advantage of higher loading capacity and broad pH tolerance makes OSA-starch a robust alternative to protein-based emulsifiers.

Microencapsulation Emulsion Stability Infant Formula

OSA-Starch Pickering Emulsions Achieve 98% Resveratrol Encapsulation Efficiency—More Than Double That of Tween 20 Surfactant Systems

In a direct comparison of resveratrol encapsulation systems, OSA-modified quinoa starch granules (DS 1.8%) functioning as Pickering emulsion stabilizers achieved encapsulation efficiency (EE) values up to 98%, which was more than twice the EE obtained with Tween 20-stabilized conventional emulsions [1]. The OSA-starch-stabilized Pickering emulsions also demonstrated superior stability against creaming phenomena compared to the surfactant-stabilized controls [1].

Pickering Emulsion Nutraceutical Encapsulation Controlled Release

OSA Modification Increases Resistant Starch (RS) Content from 0.17% to 37.53% in Waxy Corn Starch

OSA modification of pullulanase-debranched waxy corn starch (WCS) increased the resistant starch (RS) content from 0.17% (native WCS) to 37.53% (OSA-R), with the RS content further increased to 42.18% when using the longer-chain DDSA analog . The OSA-R-stabilized emulsions demonstrated strong resistance to in vitro digestion, positioning OSA-modified starch as a functional ingredient for reduced-fat and low-glycemic food applications .

Resistant Starch Dietary Fiber Glycemic Response

OSA-Starch Demonstrates Regulatory Safety at 20 g/L Dietary Exposure in Neonatal Piglet Model

A 3-week dietary safety study in neonatal farm piglets—a translational model for human infants—evaluated OSA-modified starch at concentrations up to 20 g/L in formula. The study found no test article-related adverse effects on growth, development, clinical pathology, or terminal necropsy at any dose level, including the highest dose which substantially exceeds projected human infant exposure [1]. This safety profile supports the regulatory approval of OSA-modified starch (E1450) in infant and follow-on formulae in both the US (21 CFR 172.892) and EU (Directive 95/2/EC) [1].

Food Safety Infant Formula Toxicology

Evidence-Backed Application Scenarios for Octenyl Succinic Anhydride (OSA) in Research and Industrial Manufacturing


Acidic Beverage Emulsification (pH 2–4)

In formulations requiring stable O/W emulsions at low pH—such as citrus-flavored sports drinks, fruit juice blends, or vitamin-enhanced waters—OSA-modified starch provides pH-independent stabilization. Unlike gum Arabic, which exhibits significant performance degradation and creaming at pH < 4, OSA-starch maintains droplet size distribution and emulsion integrity across the full pH 2–7 range . This eliminates the need for secondary stabilizers and simplifies formulation for acidic product lines.

High-Efficiency Nutraceutical Nanoemulsion Delivery

For lipophilic bioactives requiring enhanced bioavailability (e.g., lycopene, beta-carotene, curcumin, resveratrol), OSA-modified starch produces nanoemulsions with droplet sizes as small as 125 nm—33% smaller than sodium caseinate-stabilized emulsions and 50% smaller than WPI-stabilized emulsions [1]. In Pickering emulsion formats, OSA-starch achieves up to 98% encapsulation efficiency, more than double that of Tween 20 systems [2]. These performance metrics directly support premium product positioning and reduced active ingredient waste.

Infant Formula and Medical Nutrition Stabilization

In infant formulae and formulae for special medical purposes—where protein content is minimized or hydrolyzed to reduce allergenicity—OSA-modified starch (E1450) provides essential emulsification and stabilization functionality. A neonatal piglet safety study confirms no adverse effects at dietary exposure up to 20 g/L, supporting the FDA and EU regulatory approvals for this application [3]. OSA-starch offers a validated, audit-ready alternative to protein-based emulsifiers that may trigger allergic responses or fail at processing pH extremes.

Resistant Starch-Enriched Functional Foods

OSA esterification of debranched waxy corn starch increases resistant starch (RS) content from 0.17% to 37.53%, creating a dual-functional ingredient that provides both emulsification capacity and dietary fiber benefits . This enables product developers to formulate 'source of fiber' or 'reduced-fat' emulsions—such as low-fat mayonnaise, salad dressings, or functional sauces—with a single clean-label starch ingredient rather than multiple additives.

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